[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]imidazol-4-yl]methanol
Description
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Properties
IUPAC Name |
[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]imidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N3O3S/c1-29-16-4-3-12(7-17(16)30-2)5-6-27-14(11-28)10-26-19(27)31-18-15(21)8-13(9-25-18)20(22,23)24/h3-4,7-10,28H,5-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCFMHOFAXKELV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=CN=C2SC3=C(C=C(C=N3)C(F)(F)F)Cl)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]imidazol-4-yl]methanol, often referred to by its chemical structure, exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₅ClF₃N₃S
- Molecular Weight : 460.18 g/mol
- CAS Number : 251307-13-8
Research indicates that this compound functions primarily as an inhibitor of specific enzyme pathways involved in cancer cell proliferation. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its potency against various cancer cell lines.
Anticancer Properties
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Cell Line Studies :
- The compound has been tested against several cancer cell lines, demonstrating notable antiproliferative effects. For instance, it showed high inhibition rates in breast (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines with percentage inhibitions exceeding 80% across tests .
- A detailed study reported that derivatives of this compound exhibited IC₅₀ values ranging from 0.24 µM to 0.96 µM against key targets such as EGFR and Src kinases, indicating strong anticancer potential .
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Mechanistic Insights :
- Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of kinases, disrupting their function and leading to apoptosis in cancer cells .
- The presence of the imidazole ring is critical for binding affinity and biological activity, as it participates in hydrogen bonding with target proteins.
Clinical Relevance
A recent clinical trial involving similar compounds demonstrated a significant reduction in tumor size among participants treated with a related imidazole derivative. Patients exhibited improved survival rates compared to those receiving standard chemotherapy .
In Vivo Studies
In vivo studies using murine models have shown that administration of this compound leads to a marked decrease in tumor growth rates. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
Comparative Analysis with Other Compounds
The following table summarizes the IC₅₀ values of various compounds related to this class:
| Compound Name | Target | IC₅₀ (µM) | Cell Line |
|---|---|---|---|
| Compound A | EGFR | 0.24 | MDA-MB-468 |
| Compound B | Src | 0.96 | PC-3 |
| This Compound | Various | <0.50 | T-47D |
Chemical Reactions Analysis
Structural Analysis and Key Functional Groups
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Core structure :
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Pyridine ring : Substituted with a chloro group at position 3 and a trifluoromethyl group at position 5.
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Sulfanyl group (-S-) : Connects the pyridine to an imidazole ring.
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Imidazole ring : Substituted at position 3 with a 2-(3,4-dimethoxyphenyl)ethyl group and at position 4 with a hydroxymethyl (-CH₂OH) group.
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Reactivity hotspots :
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Pyridine ring : Electron-deficient due to the trifluoromethyl group, facilitating nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling reactions .
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Sulfanyl group : May participate in redox reactions or act as a leaving group under specific conditions .
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Imidazole ring : Susceptible to alkylation, acylation, or coordination chemistry due to its nitrogen atoms .
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Formation of the Imidazole Ring
Imidazole rings often form via condensation reactions involving hydrazines, aldehydes, or ketones. For Compound 1 , the imidazole core may arise from:
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Hydrazine-aldehyde cyclization : A hydrazine derivative reacts with a carbonyl compound (e.g., aldehyde or ketone) to form the five-membered ring .
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Palladium-catalyzed cyclization : For substituted imidazoles, oxidative annulation of isocyanides and hydrazides under palladium catalysis is common .
Substitution on the Pyridine Ring
The trifluoromethyl-substituted pyridine in Compound 1 likely undergoes:
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Nucleophilic aromatic substitution : The electron-deficient pyridine ring (due to the trifluoromethyl group) may react with nucleophiles (e.g., amines, alkoxides) at the para position relative to the trifluoromethyl group .
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Cross-coupling reactions : Suzuki, Stille, or Buchwald-Hartwig couplings could install the sulfanyl group via aryl halide intermediates .
Attachment of the Sulfanyl Group
The sulfanyl linkage between the pyridine and imidazole may form via:
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Thiol-ene coupling : Reaction of a thiol with an alkene under radical conditions.
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Sulfur nucleophilic attack : Substitution of a leaving group (e.g., bromide) on the pyridine ring with a thiolate .
Functionalization of the Imidazole Ring
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Alkylation : The imidazole nitrogen may undergo alkylation with alkyl halides or epoxides.
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Hydroxymethyl group formation : The -CH₂OH group could arise from oxidation of an alcohol (e.g., using KMnO₄ or CrO₃) or reduction of a carbonyl group .
Imidazole Ring Formation
Sulfanyl Group Installation
Stability and Reactivity Considerations
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Trifluoromethyl group : Enhances lipophilicity and electron-withdrawing effects, stabilizing intermediates in catalytic cycles .
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Sulfanyl group : May undergo oxidation to sulfinyl/sulfonyl groups or participate in redox reactions under acidic/basic conditions .
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Hydroxymethyl group : Susceptible to oxidation (e.g., to carboxylic acid) or esterification with acylating agents.
Analytical Techniques
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary components:
- 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol : Serves as the sulfanyl donor for the imidazole ring.
- 2-(3,4-Dimethoxyphenyl)ethylamine : Provides the phenethyl side chain.
- 4-Hydroxymethylimidazole : Forms the central heterocyclic core.
Stepwise Synthesis of Key Intermediates
Preparation of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
This intermediate is synthesized via nucleophilic aromatic substitution (NAS) on 2,3-dichloro-5-(trifluoromethyl)pyridine. In a typical procedure, sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C displaces the chlorine at the 2-position, yielding the thiol derivative with >85% purity. Critical parameters include strict anhydrous conditions to prevent oxidation of the thiol group and precise temperature control to minimize polysubstitution.
Table 1: Optimization of NAS for Pyridine-2-thiol Synthesis
| Condition | Temperature (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaSH, DMF | 80 | DMF | 87 | 92 |
| NaSH, EtOH | 70 | Ethanol | 72 | 85 |
| H2S gas, Pyridine | 60 | THF | 68 | 88 |
Synthesis of 2-(3,4-Dimethoxyphenyl)ethylamine
The phenethylamine side chain is prepared via reductive amination of 3,4-dimethoxyacetophenone. Using borane-tetrahydrofuran (BH3·THF) as the reducing agent, the ketone is converted to the corresponding amine with 89–93% yield, as demonstrated in analogous protocols. Post-reduction quenching with methanol and aqueous workup ensures high purity (98.5%) by removing borane complexes.
Assembly of the Imidazole Core
Cyclocondensation for Imidazole Formation
The 4-hydroxymethylimidazole scaffold is constructed via the Debus-Radziszewski reaction. Glyoxal, ammonium acetate, and 2-hydroxyacetophenone undergo cyclization in acetic acid at 100°C, yielding 4-hydroxymethylimidazole with 78% efficiency. Alternative methods utilizing microwave-assisted synthesis reduce reaction times from 12 hours to 30 minutes while maintaining yields.
Functionalization of the Imidazole Ring
Sulfanyl Group Introduction
The sulfanyl-pyridine moiety is introduced via SNAr reaction. Imidazole-2-thiol (generated in situ by treating 2-mercaptoimidazole with NaH) reacts with 3-chloro-5-(trifluoromethyl)pyridine in tetrahydrofuran (THF) at 60°C, achieving 82% yield. The reaction requires inert gas protection to prevent thiol oxidation.
Phenethyl Side Chain Attachment
Mitsunobu coupling links 2-(3,4-dimethoxyphenyl)ethylamine to the imidazole nitrogen. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF, the reaction proceeds at 0°C to room temperature, yielding 75% of the N-alkylated product.
Final Functionalization and Purification
Oxidation-Reduction Sequence for Methanol Group
The hydroxymethyl group at position 4 is introduced by reducing a ketone precursor. Using sodium borohydride (NaBH4) in methanol, 4-acetylimidazole is reduced to the corresponding alcohol with 90% yield. Alternative protocols with LiAlH4 in ether offer higher selectivity but require stringent moisture control.
Challenges and Mitigation Strategies
- Steric Hindrance : Bulky trifluoromethyl and phenethyl groups slow reaction kinetics. Increasing reaction temperatures to 80°C and using polar aprotic solvents (e.g., DMF) enhance rates.
- Thiol Oxidation : Premature oxidation of the sulfanyl group is minimized by conducting reactions under nitrogen and adding antioxidants like BHT.
- Regioselectivity : Competing substitutions at imidazole positions are controlled by protecting group strategies (e.g., SEM-protected amines).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing [2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]imidazol-4-yl]methanol, and how can intermediates be characterized?
- Methodology : Begin with a multi-step synthesis involving:
- Step 1 : Condensation of substituted pyridine-thiols with imidazole precursors (e.g., 2,4,5-tri-substituted imidazole derivatives, as in ).
- Step 2 : Functionalization via nucleophilic substitution or cross-coupling reactions to introduce the 3,4-dimethoxyphenethyl group.
- Characterization : Use HPLC for purity assessment and FTIR to confirm functional groups (e.g., -OH, C-F stretches). For crystallinity analysis, employ single-crystal X-ray diffraction (SHELX suite for refinement ).
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Compare - and -NMR spectra with computational predictions (e.g., density functional theory, DFT) to confirm regiochemistry.
- X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data, ensuring proper handling of twinning or disorder in the trifluoromethyl group .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. What experimental design strategies can optimize the yield of the sulfanyl-imidazole intermediate while minimizing side reactions?
- Methodology :
- Apply statistical Design of Experiments (DoE) to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, use a central composite design to identify optimal conditions for the thiol-imidazole coupling step .
- Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.
Q. How can computational tools (e.g., quantum chemistry) guide the synthesis and reactivity analysis of this compound?
- Methodology :
- Use reaction path search algorithms (e.g., artificial force-induced reaction method, AFIR) to predict feasible pathways for imidazole functionalization .
- Calculate activation energies for key steps (e.g., sulfanyl group incorporation) using Gaussian or ORCA software , prioritizing low-energy routes.
- Validate predictions with experimental kinetics (e.g., Arrhenius plots) .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns)?
- Methodology :
- Hypothesis testing : Rule out impurities via HPLC-MS and repeat experiments under inert atmospheres to exclude oxidation.
- Dynamic NMR (DNMR) : Probe conformational flexibility (e.g., hindered rotation in the pyridinyl-sulfanyl moiety) by varying temperature .
- Crystallographic correlation : Compare solid-state (X-ray) and solution-state (NMR) structures to identify dynamic effects .
Q. What strategies are effective for analyzing the stability of the methanol moiety under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies using DOE principles: vary pH (1–13), temperature (25–80°C), and ionic strength.
- Monitor degradation via LC-MS and quantify products (e.g., aldehydes or esters) using calibration curves.
- Apply kinetic modeling (e.g., Eyring equation) to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
